molecular formula C10H5ClF3N B2770677 4-Chloro-6,7,8-trifluoro-2-methylquinoline CAS No. 951905-11-6

4-Chloro-6,7,8-trifluoro-2-methylquinoline

Cat. No.: B2770677
CAS No.: 951905-11-6
M. Wt: 231.6
InChI Key: HQUHDAZFRVRKBR-UHFFFAOYSA-N
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Description

4-Chloro-6,7,8-trifluoro-2-methylquinoline is a fluorinated quinoline derivative. This compound is characterized by the presence of chlorine and three fluorine atoms on the quinoline ring, along with a methyl group at the second position. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7,8-trifluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6,7,8-trifluoro-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7,8-trifluoro-2-methylquinoline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 5,7,8-Trifluoroquinoline
  • 7-Dimethylphosphano-5,8-difluoroquinoline

Uniqueness

4-Chloro-6,7,8-trifluoro-2-methylquinoline is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical and biological properties. Its specific substitution pattern differentiates it from other fluorinated quinolines, making it valuable for targeted applications in various fields .

Properties

IUPAC Name

4-chloro-6,7,8-trifluoro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c1-4-2-6(11)5-3-7(12)8(13)9(14)10(5)15-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUHDAZFRVRKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=C(C2=N1)F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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